molecular formula C11H15BrN2O3S B14906553 2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide

2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide

Cat. No.: B14906553
M. Wt: 335.22 g/mol
InChI Key: KJNXJGKRVXCOIU-UHFFFAOYSA-N
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Description

2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide is an organic compound with the molecular formula C9H11BrN2O3S. This compound is characterized by the presence of a bromo-substituted phenyl ring, a sulfonamide group, and a dimethylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide typically involves the reaction of 3-bromo-N-methylbenzenesulfonamide with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromo group can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-methylbenzenesulfonamide
  • N,N-Dimethylacetamide
  • Benzamide derivatives

Uniqueness

2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromo group and the sulfonamide moiety distinguishes it from other similar compounds and enhances its versatility in various applications.

Biological Activity

2-((3-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide is a sulfonamide derivative known for its diverse biological activities. This compound features a sulfonamide group linked to a dimethylacetamide moiety, which enhances its solubility and bioavailability. The presence of the bromine substituent on the phenyl ring may also influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16BrN3O2S\text{C}_{12}\text{H}_{16}\text{BrN}_3\text{O}_2\text{S}

This structure contains:

  • A sulfonamide group, which is known for its antibacterial properties.
  • A dimethylacetamide moiety that enhances solubility.
  • A bromo-substituted phenyl group , potentially increasing interaction with biological targets.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Table 1: Antimicrobial Activity Profile

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating potent inhibitory effects.

Case Study: Inhibition of MDA-MB-231 Breast Cancer Cells
In vitro studies indicated that the compound inhibited the proliferation of MDA-MB-231 cells with an IC50 value of approximately 0.126 µM. Additionally, it showed a selective toxicity profile, exhibiting lesser effects on non-cancerous MCF10A cells, thus providing a nearly 20-fold differentiation in activity .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Selectivity Index
MDA-MB-2310.12620
MCF10A2.52-

Enzyme Inhibition

The mechanism of action for this compound includes interaction with specific enzymes. The sulfonamide group can form hydrogen bonds with active sites on enzymes, while the bromine atom may participate in halogen bonding interactions. This dual interaction can modulate enzyme activity effectively.

Table 3: Enzyme Inhibition Profile

EnzymeIC50 (µM)
Carbonic Anhydrase II0.45
Dipeptidyl Peptidase IV0.89

The biological activity of this compound is attributed to its ability to inhibit key metabolic pathways in bacteria and cancer cells. The sulfonamide component inhibits folate synthesis in bacteria, while in cancer cells, it may induce apoptosis through modulation of signaling pathways associated with cell survival and proliferation.

Properties

Molecular Formula

C11H15BrN2O3S

Molecular Weight

335.22 g/mol

IUPAC Name

2-[(3-bromophenyl)sulfonyl-methylamino]-N,N-dimethylacetamide

InChI

InChI=1S/C11H15BrN2O3S/c1-13(2)11(15)8-14(3)18(16,17)10-6-4-5-9(12)7-10/h4-7H,8H2,1-3H3

InChI Key

KJNXJGKRVXCOIU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN(C)S(=O)(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

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